N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-4-yl group and at position 6 with a thioether-linked acetamide moiety bearing a 2,5-dimethoxyphenyl substituent.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-14-3-4-16(29-2)15(11-14)22-18(27)12-30-19-6-5-17-23-24-20(26(17)25-19)13-7-9-21-10-8-13/h3-11H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQZQRXWSJFEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group and a triazolo-pyridazine moiety. Its molecular formula is , and it has a molecular weight of 440.54 g/mol. The presence of sulfur in the thioacetamide linkage suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl acetamide with pyridin-4-thiol and [1,2,4]triazolo[4,3-b]pyridazine derivatives. The reaction conditions often include solvent systems that facilitate nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that triazole-containing compounds can exhibit anticancer properties. For example, compounds with similar structural features have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. One study reported IC50 values in the low micromolar range for related compounds .
Case Studies
- Antibacterial Efficacy : A study evaluating various triazole derivatives found that certain modifications increased antibacterial activity significantly. The tested compound showed an IC50 value against Mycobacterium tuberculosis comparable to first-line antibiotics .
- Cytotoxicity Assessment : In cytotoxicity assays on HEK-293 cells, derivatives exhibited low toxicity profiles while maintaining significant anticancer activity against various cancer cell lines .
Data Table: Biological Activity Summary
Scientific Research Applications
Basic Information
- Chemical Name : N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- CAS Number : 868969-84-0
- Molecular Weight : 422.5 g/mol
Structural Characteristics
The compound features a thioacetamide structure linked to a triazolopyridazine moiety and a dimethoxyphenyl group. This unique structure suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The triazole and pyridazine components are known to interact with various enzymes and receptors involved in tumor progression. For instance, derivatives of triazoles have been documented to inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
Compounds containing pyridine and triazole rings have shown promise as antimicrobial agents. Research indicates that they can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of similar compounds. Preliminary studies suggest that modifications on the phenyl ring can enhance the binding affinity to neurotransmitter receptors, potentially leading to new treatments for neurological disorders such as depression and anxiety.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Similar Compounds
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three functional domains:
A. Thioacetamide (–SCONH–)
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form S-alkyl derivatives.
-
Oxidation : Forms sulfoxides or sulfones with H₂O₂ or mCPBA, depending on stoichiometry.
-
Nucleophilic substitution : The sulfur atom participates in SN2 reactions with electrophiles (e.g., aryl chlorides) .
B. Triazolo[4,3-b]pyridazine Core
-
Electrophilic substitution : Pyridazine nitrogen atoms undergo nitration or halogenation under acidic conditions .
-
Metal coordination : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via N,S-donor sites, forming stable complexes .
C. Dimethoxyphenyl Group
-
Demethylation : Treating with BBr₃ in CH₂Cl₂ selectively removes methoxy groups, yielding phenolic derivatives.
Catalytic and Solvent Effects
-
Cyclization efficiency improves in polar aprotic solvents (DMF > EtOH) due to enhanced solubility of intermediates .
-
Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups at the pyridazine C-3 position .
-
Acidic media (H₂SO₄) promote protodesulfurization , replacing the thiol group with hydrogen .
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) cleaves the triazole ring, forming pyridazine-3-thiol and acetamide fragments.
-
Hydrolytic stability : Resists hydrolysis at pH 1–12 but degrades in strong bases (pH >13) via S–N bond cleavage.
Mechanisms of Biological Interaction
While not a direct chemical reaction, the compound’s bioactivity involves:
-
Covalent inhibition : Thiol group binds cysteine residues in enzymes (e.g., TrmD methyltransferases) .
-
Hydrogen bonding : Pyridazine N-atoms interact with ATP-binding pockets in kinase targets .
Key Research Findings
Comparison with Similar Compounds
Structural Features and Hypothetical Targets
Key Differences in Pharmacological Potential
Core Heterocycle Diversity :
- The target compound’s triazolo[4,3-b]pyridazine core is distinct from benzofuropyrimidine (877656-68-3) and pyrazolo-pyrimidine (897758-13-3). These differences influence electronic properties and binding pocket compatibility. For example, triazolopyridazines often exhibit stronger kinase inhibition due to planar aromaticity and hydrogen-bonding capacity .
Substituent Effects :
- The thioacetamide linker in the target compound may enhance membrane permeability compared to the amide-linked benzofuropyrimidine (877656-68-3) or azo group in 1004165-07-4, which could introduce redox instability .
Target Selectivity :
- While the target molecule’s pyridin-4-yl group may favor interactions with kinase hinge regions, the benzothiazole in 878061-41-7 is associated with antimicrobial activity via disruption of bacterial membrane integrity .
Research Findings and Limitations
Q & A
Basic Questions
Q. What are the critical steps in synthesizing N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Heterocyclic Core Formation : Cyclization of pyridazine precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux in polar aprotic solvents like DMF or DMSO .
Thioether Linkage : Coupling the triazolo-pyridazine core with a thioacetamide intermediate via nucleophilic substitution, often using bases like NaH or K₂CO₃ in THF or acetonitrile .
Final Functionalization : Introducing the 2,5-dimethoxyphenyl group via amidation or alkylation, requiring anhydrous conditions and catalysts like EDCI/HOBt .
Key challenges include optimizing reaction time (6–24 hours) and temperature (60–120°C) to maximize yield (reported 40–65% in analogs) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and amide linkages (δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (theoretical ~480–500 g/mol) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What structural features influence its biological activity?
- Methodological Answer : Key pharmacophores include:
- Triazolo-pyridazine Core : Enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
- Thioacetamide Bridge : Improves solubility and facilitates hydrogen bonding .
- 2,5-Dimethoxyphenyl Group : Modulates lipophilicity and target selectivity, as seen in analogs with substituted aryl groups .
Advanced Research Questions
Q. How can reaction yields be improved during the thioether coupling step?
- Methodological Answer :
- Solvent Optimization : Replace THF with DMF to enhance nucleophilicity of sulfur-containing intermediates .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for C–S bond formation, which increased yields by 15–20% in related triazolo compounds .
- In Situ Monitoring : Use HPLC or TLC to track intermediate consumption and minimize side reactions (e.g., oxidation of thiols) .
Q. How to resolve discrepancies in biological activity data across assay models?
- Methodological Answer :
- Target Profiling : Conduct kinase inhibition assays (e.g., ADP-Glo™) to compare IC₅₀ values against off-target kinases .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG 400) to maintain consistent bioavailability in cell-based vs. enzymatic assays .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify confounding metabolites .
Q. What strategies mitigate low crystallinity in X-ray diffraction studies?
- Methodological Answer :
- Co-Crystallization : Screen counterions (e.g., HCl, tartrate) or co-formers (e.g., succinic acid) to improve crystal packing .
- Temperature Gradients : Use slow evaporation at 4°C or gradient cooling (0.1°C/min) to promote ordered lattice formation .
- Synchrotron Radiation : Employ high-intensity X-ray sources (e.g., Diamond Light Source) to resolve weak diffraction patterns .
Q. How to design analogs with enhanced selectivity for kinase targets?
- Methodological Answer :
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinase hinge regions. Prioritize substitutions at the pyridin-4-yl group for steric complementarity .
- SAR Studies : Systematically vary methoxy positions on the phenyl ring; analogs with 2,5-substitution showed 3-fold higher selectivity in EGFR inhibition vs. 3,4-substituted analogs .
- Proteome-Wide Profiling : Utilize kinome-wide screening (e.g., KinomeScan) to identify off-target effects early .
Data Contradiction Analysis
Q. Why do some studies report conflicting logP values for this compound?
- Methodological Answer :
- Measurement Variability : Compare shake-flask vs. HPLC-derived logP; discrepancies often arise from pH-dependent ionization (pKa ~7.2 for the pyridine nitrogen) .
- Computational Models : Recalculate using different software (e.g., Schrödinger QikProp vs. ChemAxon), noting that atom-based methods underestimate sulfur’s contribution .
Q. How to reconcile differences in cytotoxicity across cell lines?
- Methodological Answer :
- Cell Line Authentication : Confirm absence of genetic drift (e.g., STR profiling) .
- Membrane Permeability : Measure efflux ratios (P-gp/BCRP substrate potential) using Caco-2 assays; higher efflux in resistant lines may explain variability .
- ROS Induction : Quantitate reactive oxygen species (e.g., DCFH-DA assay) to assess context-dependent toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
